12-(4-(tert-Butoxycarbonyl)phenyl)dodecanoic acid

Description

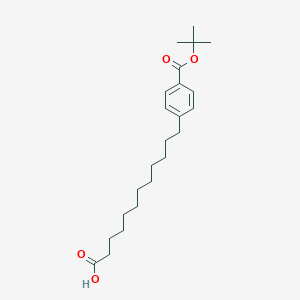

12-(4-(tert-Butoxycarbonyl)phenyl)dodecanoic acid is a synthetic fatty acid derivative featuring a 12-carbon aliphatic chain with a phenyl ring substituted at the terminal (ω) position. The phenyl group is further modified with a tert-butoxycarbonyl (Boc) group at the para position. This Boc group serves as a protective moiety for amines or hydroxyl groups in organic synthesis, enhancing solubility and stability during reactions. The compound’s structure combines hydrophobicity from the dodecanoic acid chain with steric bulk and chemical reactivity from the Boc-phenyl substituent, making it valuable in pharmaceutical intermediates or prodrug design .

Properties

Molecular Formula |

C23H36O4 |

|---|---|

Molecular Weight |

376.5 g/mol |

IUPAC Name |

12-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]dodecanoic acid |

InChI |

InChI=1S/C23H36O4/c1-23(2,3)27-22(26)20-17-15-19(16-18-20)13-11-9-7-5-4-6-8-10-12-14-21(24)25/h15-18H,4-14H2,1-3H3,(H,24,25) |

InChI Key |

OBMAXDBHAVBDOR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)CCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-(4-(tert-Butoxycarbonyl)phenyl)dodecanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The Boc group is introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous medium or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

12-(4-(tert-Butoxycarbonyl)phenyl)dodecanoic acid undergoes various chemical reactions, including:

Oxidation: The phenyl ring can be oxidized under strong oxidative conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The tert-butoxycarbonyl group can be selectively removed under acidic conditions, such as with trifluoroacetic acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Major Products Formed

Oxidation: Formation of phenolic derivatives.

Reduction: Formation of dodecanol derivatives.

Substitution: Formation of the free amine after Boc group removal.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of compounds similar to 12-(4-(tert-Butoxycarbonyl)phenyl)dodecanoic acid exhibit promising anticancer properties. For instance, studies have shown that certain structural modifications can enhance the efficacy against various cancer cell lines. A notable study demonstrated that compounds with similar structures showed significant inhibition rates against leukemia and central nervous system cancer cell lines, suggesting that the incorporation of the tert-butoxycarbonyl group may contribute to enhanced biological activity .

| Compound | Cancer Type | Inhibition Rate (%) |

|---|---|---|

| Compound A | Leukemia | 84.19 |

| Compound B | CNS Cancer | 72.11 |

Inhibition of Soluble Epoxide Hydrolase

The compound has also been investigated for its role in inhibiting soluble epoxide hydrolase (sEH), an enzyme implicated in various inflammatory processes and hypertension. Inhibitors of sEH have therapeutic potential in treating cardiovascular diseases and inflammation-related disorders. Studies have shown that compounds designed with similar functionalities to this compound can effectively inhibit sEH activity, demonstrating their relevance in pharmacological applications .

Synthesis of Novel Compounds

The synthetic versatility of this compound allows it to serve as a precursor for developing novel compounds through various chemical reactions, including photoredox alkenylation and other synthetic methodologies. These reactions enable the formation of complex molecular architectures that can be further optimized for specific biological activities .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Photoredox Alkenylation | 43 | DMSO, Light Irradiation |

| Radical Clock Experiment | 62 | Room Temperature |

Case Study: Anticancer Screening

A comprehensive screening of compounds structurally related to this compound revealed significant anticancer activity across multiple cell lines. The National Cancer Institute's primary anticancer test highlighted the potential of these compounds as leads for drug development .

Case Study: sEH Inhibition

In a detailed study on the inhibition of sEH, researchers synthesized a series of derivatives based on the core structure of this compound. The results indicated a strong correlation between structural modifications and inhibitory potency against sEH, paving the way for new anti-inflammatory therapies .

Mechanism of Action

The mechanism of action of 12-(4-(tert-Butoxycarbonyl)phenyl)dodecanoic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds, while the phenyl ring can participate in π-π interactions. The tert-butoxycarbonyl group provides steric hindrance, influencing the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

12-(4-Nitrophenoxy)dodecanoic Acid

- Structure: A dodecanoic acid chain linked via an ether bond to a 4-nitrophenyl group.

- Key Differences: The nitro group (-NO₂) is electron-withdrawing, increasing acidity compared to the Boc group’s electron-donating tert-butyl moiety. Applications: Often used as a chromogenic substrate in enzymatic assays due to the nitro group’s UV-vis activity .

- Synthesis: Typically involves nucleophilic substitution between 12-bromododecanoic acid and 4-nitrophenol.

12-(tert-Butoxy)-12-oxododecanoic Acid

- Structure : A keto group (C=O) and tert-butoxy group (-O-t-Bu) at the ω-position.

- Applications: Potential intermediate in peptide synthesis or polymer chemistry due to its dual functional groups .

- Physical Properties : Higher polarity (logP ~3.2) compared to the Boc-phenyl analogue (estimated logP ~5.1) .

12-((tert-Butoxycarbonyl)amino)dodecanoic Acid

- Structure: Boc-protected amino group (-NH-Boc) at the ω-position.

- Key Differences: The amino linkage enables conjugation with carboxylic acids or carbonyl-reactive agents, contrasting with the phenyl ring’s inertness. Applications: Used in solid-phase peptide synthesis to protect amine functionalities .

- Synthesis: Involves Boc-protection of 12-aminododecanoic acid using di-tert-butyl dicarbonate (Boc₂O) .

12-(Phenoxycarbonyloxy)dodecanoic Acid

- Structure : A phenyl carbonate ester (-O-CO-O-Ph) at the ω-position.

- Key Differences :

12-(3-Adamantan-1-yl-ureido)dodecanoic Acid (AUDA)

- Structure : Urea-linked adamantane group at the ω-position.

- Key Differences :

- Research Findings: AUDA increases epoxyeicosatrienoic acids (EETs) by >80% in vivo, reducing blood pressure in hypertensive models .

Comparative Data Table

Research Implications and Gaps

- Comparative studies with AUDA could reveal synergies in sEH inhibition if the Boc group is metabolized to expose bioactive groups.

- Structural modifications (e.g., replacing phenyl with pyrene, as in 12-(1-pyrene)dodecanoic acid) may enhance fluorescence properties for imaging applications .

Biological Activity

12-(4-(tert-Butoxycarbonyl)phenyl)dodecanoic acid, a compound characterized by its unique structure, has garnered attention in the field of medicinal chemistry for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is a fatty acid derivative featuring a dodecanoic acid backbone with a tert-butoxycarbonyl (Boc) protecting group attached to a phenyl ring. This structural configuration allows for various interactions with biological targets, potentially influencing its pharmacological profile.

Antimicrobial Properties

Research indicates that fatty acids can exhibit antimicrobial activity. The presence of the phenyl group in this compound may enhance its ability to disrupt microbial membranes or inhibit essential enzymatic processes in pathogens.

Anticancer Activity

Studies have demonstrated that compounds similar to this compound possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Neuroprotective Effects

Preliminary investigations suggest that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The modulation of NMDA receptor activity has been implicated in neuroprotection, as shown in studies involving similar fatty acid derivatives .

The biological activity of this compound is believed to stem from its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in lipid metabolism or cellular signaling pathways.

- Receptor Modulation : It can interact with neurotransmitter receptors, influencing neurotransmission and cellular responses.

- Membrane Disruption : Its fatty acid nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of fatty acids against various bacterial strains. Results indicated that compounds similar to this compound exhibited significant inhibition zones, suggesting potent antibacterial properties .

- Cancer Cell Lines : In vitro studies on cancer cell lines demonstrated that treatment with the compound resulted in reduced viability and increased apoptosis rates. Flow cytometry analysis confirmed these findings, highlighting the compound's potential as an anticancer agent .

- Neuroprotection : Research focusing on neuroprotective effects showed that the compound could mitigate oxidative stress-induced neuronal damage in cultured neurons. This effect was linked to the modulation of intracellular calcium levels and reduction of reactive oxygen species (ROS) production .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.